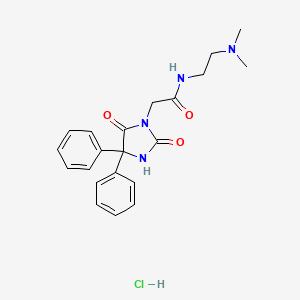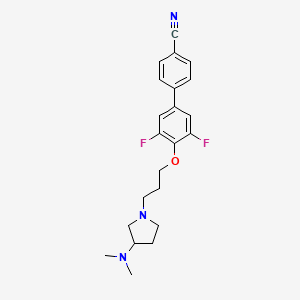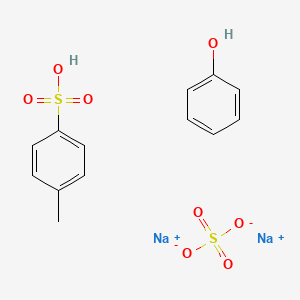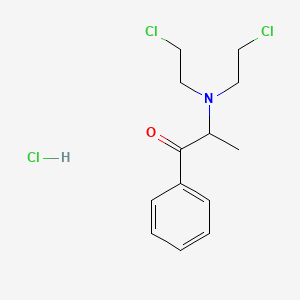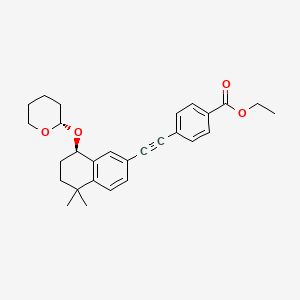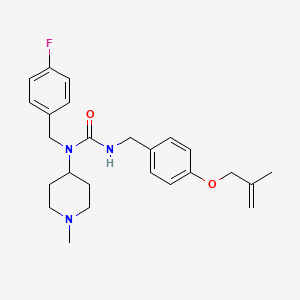
exo-Dehydro-pimavanserin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-Dehydro-pimavanserin: is a derivative of pimavanserin, an atypical antipsychotic primarily used for the treatment of Parkinson’s disease psychosis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-Dehydro-pimavanserin typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the construction of the piperidine ring, which is a crucial part of the molecule.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Dehydrogenation: The final step involves the dehydrogenation of pimavanserin to form this compound. This can be achieved using reagents like palladium on carbon (Pd/C) under hydrogen-free conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for improved efficiency and scalability.
Purification techniques: such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Exo-Dehydro-pimavanserin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can revert it to its parent compound, pimavanserin.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with fewer double bonds or additional hydrogen atoms.
Substituted derivatives: Compounds with various substituents replacing hydrogen atoms on the core structure.
Aplicaciones Científicas De Investigación
Exo-Dehydro-pimavanserin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of exo-Dehydro-pimavanserin involves its interaction with serotonin receptors, particularly the 5-HT₂A receptor. It acts as an inverse agonist and antagonist at this receptor, modulating the serotonin signaling pathway. This modulation is believed to contribute to its antipsychotic effects and potential therapeutic benefits in other neurological conditions.
Comparación Con Compuestos Similares
Exo-Dehydro-pimavanserin can be compared with other similar compounds such as:
Pimavanserin: The parent compound, which is also an atypical antipsychotic with a similar mechanism of action.
Clozapine: Another atypical antipsychotic with a broader receptor profile, including dopamine receptors.
Risperidone: Atypical antipsychotic with high affinity for serotonin and dopamine receptors.
Uniqueness
This compound is unique due to its selective action on the 5-HT₂A receptor and its potential for fewer side effects compared to other antipsychotics. Its dehydrogenated structure may also offer distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
1246458-13-8 |
|---|---|
Fórmula molecular |
C25H32FN3O2 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C25H32FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,23H,1,12-18H2,2-3H3,(H,27,30) |
Clave InChI |
ZPSIMBGXXJZQNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

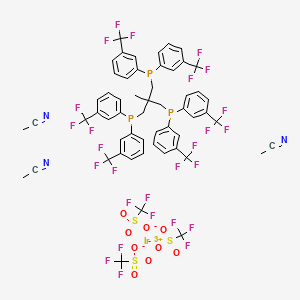
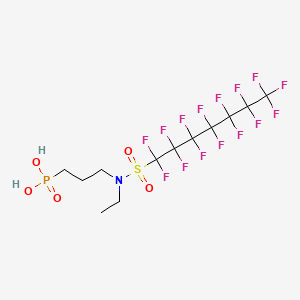
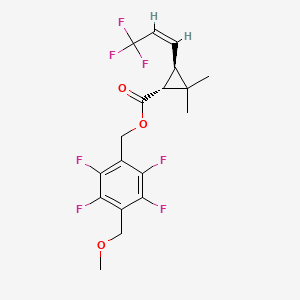
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


